molecular formula C11H8FN B577857 3-Fluoro-5-phenylpyridine CAS No. 1214374-67-0

3-Fluoro-5-phenylpyridine

Cat. No.: B577857
CAS No.: 1214374-67-0
M. Wt: 173.19
InChI Key: PCPOYBUASKBNLM-UHFFFAOYSA-N
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Description

3-Fluoro-5-phenylpyridine: is a fluorinated pyridine derivative characterized by the presence of a fluorine atom at the third position and a phenyl group at the fifth position of the pyridine ring

Scientific Research Applications

Chemistry:

3-Fluoro-5-phenylpyridine is used as a building block in the synthesis of more complex organic molecules. Its unique electronic properties, imparted by the fluorine atom, make it valuable in the design of novel compounds with enhanced stability and reactivity .

Biology and Medicine:

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions makes it a promising candidate for developing new therapeutic agents .

Industry:

The compound is also used in the development of agrochemicals, where its fluorinated structure contributes to improved efficacy and environmental stability. Additionally, it finds applications in materials science for the synthesis of advanced materials with unique properties .

Safety and Hazards

The safety data sheet for 3-Fluoro-5-phenylpyridine indicates that it may cause skin irritation, serious eye irritation, respiratory irritation, and may be harmful if swallowed .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Fluoro-5-phenylpyridine typically involves the introduction of a fluorine atom into the pyridine ring, followed by the attachment of a phenyl group. One common method is the nucleophilic aromatic substitution reaction, where a suitable fluorinating agent, such as potassium fluoride, is used to replace a leaving group (e.g., a halogen) on the pyridine ring. The phenyl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a phenylboronic acid and a palladium catalyst .

Industrial Production Methods:

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions:

3-Fluoro-5-phenylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-phenylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The fluorine atom’s high electronegativity and the phenyl group’s aromaticity play crucial roles in these interactions, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Uniqueness:

3-Fluoro-5-phenylpyridine’s uniqueness lies in the combination of the fluorine atom and the phenyl group, which imparts a balance of electronic and steric effects. This combination enhances its stability, reactivity, and potential for diverse applications in various fields .

Properties

IUPAC Name

3-fluoro-5-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN/c12-11-6-10(7-13-8-11)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPOYBUASKBNLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CN=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673492
Record name 3-Fluoro-5-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214374-67-0
Record name 3-Fluoro-5-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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